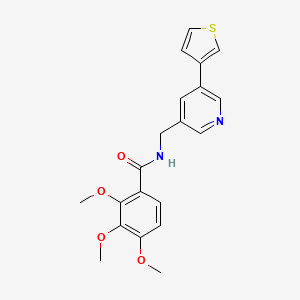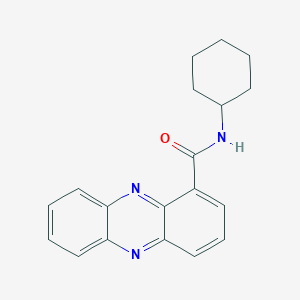
N-cyclohexylphenazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexylphenazine-1-carboxamide is a useful research compound. Its molecular formula is C19H19N3O and its molecular weight is 305.381. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antitumor and Anticancer Applications
Antitumor Potential : N-cyclohexylphenazine-1-carboxamide derivatives show significant potential as antitumor agents. Research has identified various phenazine-1-carboxamides with notable cytotoxicity, particularly against leukemia and lung carcinoma. The cytotoxicity correlates with the electron-withdrawing power of the substituent groups on the phenazine ring. For instance, N-[2-(dimethylamino)ethyl]-9-methoxyphenazine-1-carboxamide demonstrated high activity against Lewis lung carcinoma in mice, comparable to other DNA-intercalating agents (Rewcastle et al., 1987).
Topoisomerase-Targeted Agents : Phenazinecarboxamides, including variants of this compound, have been evaluated as topoisomerase-targeted anticancer agents. These compounds inhibit cell lines expressing multidrug resistance proteins, indicating their potential effectiveness against drug-resistant cancer cells (Gamage et al., 2002).
Biosynthesis and Biotechnological Applications
Enhanced Biosynthesis in Pseudomonas : Research on Pseudomonas chlororaphis HT66, a biocontrol bacterium, has demonstrated enhanced biosynthesis of phenazine-1-carboxamide (PCN), a phenazine derivative. The study highlights the potential of using metabolic engineering strategies for the industrial-scale biosynthesis of PCN and other phenazine derivatives (Peng et al., 2018).
Biodistribution and Metabolism Studies : Investigations into the biodistribution and metabolism of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide and its DNA-intercalating analogs, including phenazine derivatives, provide insights for drug development, particularly in targeting solid tumors (Osman et al., 2001).
Antimicrobial and Biocontrol Applications
Redox Reactions with Microorganisms : Phenazine-1-carboxamide (PCN) and its derivatives participate in redox reactions with microorganisms. This property is leveraged in environmental and biocontrol applications, such as iron acquisition and antibacterial activities (Wang & Newman, 2008).
Control of Plant Pathogens : PCN exhibits strong antagonistic properties against fungal phytopathogens, indicating its potential as a biocontrol agent. The impact of PCN on the mycelial morphology and ultrastructure of Rhizoctonia solani, a plant pathogen, has been studied, revealing insights into its mechanism of action (Xiang et al., 2017).
Additional Biological Activities
- Apoptosis Induction in Cancer Cells : PCN from Pseudomonas sp. has been shown to selectively induce apoptosis in lung and breast cancer cells. This effect is mediated through the inhibition of antiapoptotic Bcl-2 family proteins, highlighting its potential as an anticancer agent (Kennedy et al., 2015).
特性
IUPAC Name |
N-cyclohexylphenazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c23-19(20-13-7-2-1-3-8-13)14-9-6-12-17-18(14)22-16-11-5-4-10-15(16)21-17/h4-6,9-13H,1-3,7-8H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COGDTQXFONCSLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC3=NC4=CC=CC=C4N=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
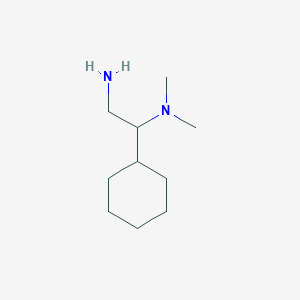
![(2Z)-N-acetyl-6-methoxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2654725.png)
![5-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2654727.png)
![3-methoxy-1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2654728.png)
![(3r,5r,7r)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)adamantane-1-carboxamide](/img/structure/B2654730.png)
![5-chloro-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2654731.png)

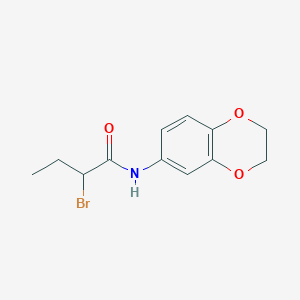
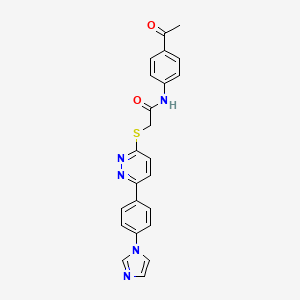
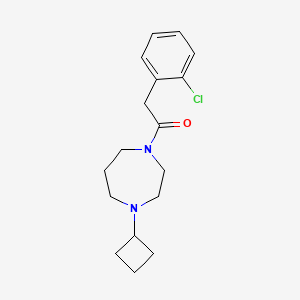
![6-Bromo-[1,2]oxazolo[4,5-b]pyridin-3-amine](/img/structure/B2654737.png)
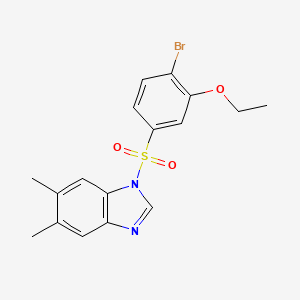
![10-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-10H-phenothiazine](/img/structure/B2654739.png)
